Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-mannopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-mannopyranoside is a synthetic derivative of mannose, a type of sugar molecule. This compound is characterized by the presence of acetyl and benzylidene groups, which are protective groups commonly used in carbohydrate chemistry to prevent unwanted reactions during synthesis. The compound is often used as an intermediate in the synthesis of more complex molecules and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-mannopyranoside typically involves multiple steps One common method starts with the protection of the hydroxyl groups of mannose using acetyl groupsThe reaction conditions often involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process . The benzylidene group is introduced using benzaldehyde in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can improve efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-mannopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl and benzylidene groups can be removed under acidic or basic conditions to yield the free sugar.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as carboxyl or aldehyde groups.
Substitution: The acetyl groups can be replaced with other protective groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acetic acid or hydrochloric acid can be used to remove the protective groups.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Substitution: Nucleophiles such as sodium methoxide or ammonia can be used to replace the acetyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields free mannose, while oxidation can produce mannose derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-mannopyranoside has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-mannopyranoside involves its role as a protected sugar intermediate. The protective groups prevent unwanted reactions during synthesis, allowing for the selective introduction of functional groups at specific positions. The compound can be deprotected under controlled conditions to yield the desired product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-α-D-glucopyranoside
- Methyl 4,6-O-benzylidene-α-D-glucopyranoside
- Methyl α-D-mannopyranoside
Uniqueness
Methyl 2,3-DI-O-acetyl-4,6-O-benzylidene-A-D-mannopyranoside is unique due to its specific protective groups and the positions at which they are introduced. This allows for selective reactions and the synthesis of complex molecules that would be difficult to achieve with other compounds. Its structure provides stability and reactivity that are advantageous in various synthetic applications.
Eigenschaften
Molekularformel |
C18H22O8 |
---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
[(4aR,6S,7S,8S,8aR)-7-acetyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
InChI |
InChI=1S/C18H22O8/c1-10(19)23-15-14-13(25-18(21-3)16(15)24-11(2)20)9-22-17(26-14)12-7-5-4-6-8-12/h4-8,13-18H,9H2,1-3H3/t13-,14-,15+,16+,17?,18+/m1/s1 |
InChI-Schlüssel |
QOKXXIQSHLLVPF-FLADZYRGSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]([C@H]1OC(=O)C)OC |
Kanonische SMILES |
CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.